molecular formula C16H19F2NO3 B13159738 Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13159738
M. Wt: 311.32 g/mol
InChI Key: RIAYULDKRFFJED-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for improved efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3,5-dichlorophenyl)-3-oxopiperidine-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate: Similar structure but with methyl groups instead of fluorine.

Uniqueness

Tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C16H19F2NO3

Molecular Weight

311.32 g/mol

IUPAC Name

tert-butyl 4-(3,5-difluorophenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(21)19-5-4-13(14(20)9-19)10-6-11(17)8-12(18)7-10/h6-8,13H,4-5,9H2,1-3H3

InChI Key

RIAYULDKRFFJED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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